molecular formula C11H14O B8795693 2-Allyl-3,5-dimethylphenol CAS No. 26489-75-8

2-Allyl-3,5-dimethylphenol

Cat. No. B8795693
CAS RN: 26489-75-8
M. Wt: 162.23 g/mol
InChI Key: VJBNTMUSFMRWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyl-3,5-dimethylphenol is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Allyl-3,5-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Allyl-3,5-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

26489-75-8

Product Name

2-Allyl-3,5-dimethylphenol

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3,5-dimethyl-2-prop-2-enylphenol

InChI

InChI=1S/C11H14O/c1-4-5-10-9(3)6-8(2)7-11(10)12/h4,6-7,12H,1,5H2,2-3H3

InChI Key

VJBNTMUSFMRWSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)CC=C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

837 g of allyl 3,5-dimethylphenyl ether (B) were dissolved in 1500 ml of mesitylene, and the solution was refluxed for two days. The solvent was removed in vacuo and the residue was taken up in tert-butyl methyl ether. The mixture was extracted repeatedly using sodium hydroxide solution, and the aqueous phases were combined and acidified with hydrochloric acid. The product which separates out was taken up in tert-butyl methyl ether, and the mixture was dried over magnesium sulphate, concentrated and distilled. A total of 619 g (74% of theory) of 3,5-dimethyl-2-(2-propen-1-yl)-phenol of a boiling point of 145° C. at 30 mbar and a melting point of 51° C. were obtained.
Quantity
837 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-(allyloxy)-3,5-dimethylbenzene obtained in Reference Example 214 (1.0 g, 6.2 mmol) in N,N-diethylaniline (4 mL) was stirred under argon atmosphere at 210° C. for 5 hours. To the reaction solution was added ethyl acetate, and the mixture was washed with hydrochloric acid and a saturated brine, dried over anhydrous sodium sulfate, filtered, and then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate 7:3) to obtain 938 mg (yield 94%) of the title compound. Oily matter.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 214
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.